(5Z)-5-(2,6-dichlorobenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-[(2,6-DICHLOROPHENYL)METHYLIDENE]-2-(3-METHYL-1-BENZOFURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazolo-thiazole core, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(2,6-DICHLOROPHENYL)METHYLIDENE]-2-(3-METHYL-1-BENZOFURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dichlorobenzaldehyde with 3-methyl-2-benzofuran-1-ylamine, followed by cyclization with thiourea under acidic conditions to form the triazolo-thiazole ring system. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance efficiency and scalability. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and can handle larger volumes of reactants. Additionally, the purification steps are streamlined using techniques such as crystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(2,6-DICHLOROPHENYL)METHYLIDENE]-2-(3-METHYL-1-BENZOFURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents under mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Sodium methoxide, potassium cyanide; reactions often require polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-[(2,6-DICHLOROPHENYL)METHYLIDENE]-2-(3-METHYL-1-BENZOFURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in various studies due to its potential antimicrobial and anticancer properties. Researchers are investigating its ability to inhibit the growth of certain bacteria and cancer cells, making it a candidate for drug development.
Medicine
In medicine, the compound is being explored for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising candidate for the treatment of diseases such as cancer and bacterial infections.
Industry
Industrially, (5Z)-5-[(2,6-DICHLOROPHENYL)METHYLIDENE]-2-(3-METHYL-1-BENZOFURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and thermal stability.
Mechanism of Action
The mechanism of action of (5Z)-5-[(2,6-DICHLOROPHENYL)METHYLIDENE]-2-(3-METHYL-1-BENZOFURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could result from the disruption of cellular signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloroaniline: A simpler compound with similar chlorinated aromatic structure, used in the production of dyes and herbicides.
3-Methylbenzofuran: Shares the benzofuran core, used in the synthesis of various pharmaceuticals and organic compounds.
Uniqueness
What sets (5Z)-5-[(2,6-DICHLOROPHENYL)METHYLIDENE]-2-(3-METHYL-1-BENZOFURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE apart is its triazolo-thiazole ring system, which imparts unique chemical and biological properties. This structure allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C20H11Cl2N3O2S |
---|---|
Molecular Weight |
428.3 g/mol |
IUPAC Name |
(5Z)-5-[(2,6-dichlorophenyl)methylidene]-2-(3-methyl-1-benzofuran-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C20H11Cl2N3O2S/c1-10-11-5-2-3-8-15(11)27-17(10)18-23-20-25(24-18)19(26)16(28-20)9-12-13(21)6-4-7-14(12)22/h2-9H,1H3/b16-9- |
InChI Key |
PZFIBSRXZUZDBR-SXGWCWSVSA-N |
Isomeric SMILES |
CC1=C(OC2=CC=CC=C12)C3=NN4C(=O)/C(=C/C5=C(C=CC=C5Cl)Cl)/SC4=N3 |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C3=NN4C(=O)C(=CC5=C(C=CC=C5Cl)Cl)SC4=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.